molecular formula C30H49F3O5Si2 B11833742 2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-

2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)-

Cat. No.: B11833742
M. Wt: 602.9 g/mol
InChI Key: NRVHSMCLFGNBAM-NLVDZNINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxabicyclo[3.2.1]octan-3-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-8-[(1E,3R)-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (1R,5R,6S,8R)- is a complex organic compound with a unique bicyclic structure. This compound features multiple functional groups, including silyl ethers and a trifluoromethyl-substituted phenoxy group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the bicyclic core, introduction of the silyl ether groups, and attachment of the trifluoromethyl-substituted phenoxy group. Typical reaction conditions may include the use of strong bases, protecting groups, and specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to carbonyl compounds.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution reagents: Such as halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

This compound may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biochemical pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other bicyclic structures with silyl ether and trifluoromethyl-substituted phenoxy groups. Examples include:

  • 2-Oxabicyclo[3.2.1]octan-3-ol derivatives with different substituents.
  • Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C30H49F3O5Si2

Molecular Weight

602.9 g/mol

IUPAC Name

(1R,5R,6S,8R)-6-[tert-butyl(dimethyl)silyl]oxy-8-[(E,3R)-3-[tert-butyl(dimethyl)silyl]oxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-2-oxabicyclo[3.2.1]octan-3-ol

InChI

InChI=1S/C30H49F3O5Si2/c1-28(2,3)39(7,8)37-22(19-35-21-13-11-12-20(16-21)30(31,32)33)14-15-23-24-17-27(34)36-25(23)18-26(24)38-40(9,10)29(4,5)6/h11-16,22-27,34H,17-19H2,1-10H3/b15-14+/t22-,23-,24-,25-,26+,27?/m1/s1

InChI Key

NRVHSMCLFGNBAM-NLVDZNINSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H]2[C@@H]([C@H]1CC(O2)O)/C=C/[C@H](COC3=CC=CC(=C3)C(F)(F)F)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC2C(C1CC(O2)O)C=CC(COC3=CC=CC(=C3)C(F)(F)F)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.